Z-LEU-MET-OH

Description

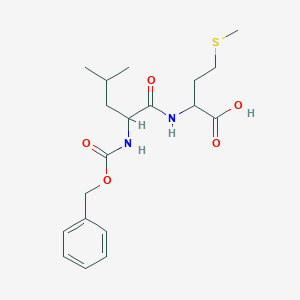

Z-LEU-MET-OH is a synthetic peptide derivative featuring a carbobenzyloxy (Z) protecting group attached to a leucine (Leu) residue, followed by methionine (Met). The Z-group enhances stability during synthesis and modulates biological activity by preventing premature degradation. Structurally, the compound combines hydrophobic residues (Leu and Met) with a protective moiety, influencing its solubility, pharmacokinetics, and interactions with biological targets.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5S/c1-13(2)11-16(17(22)20-15(18(23)24)9-10-27-3)21-19(25)26-12-14-7-5-4-6-8-14/h4-8,13,15-16H,9-12H2,1-3H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZPLXRUAUHMTGJ-HOTGVXAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18830-16-5 | |

| Record name | L-Methionine, N-[(phenylmethoxy)carbonyl]-L-leucyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18830-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-leucyl)-L-methionine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018830165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[N-[(phenylmethoxy)carbonyl]-L-leucyl]-L-methionine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.723 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-LEU-MET-OH typically involves the protection of the amino group of leucine with a phenylmethoxycarbonyl (Cbz) group. This is followed by the coupling of the protected leucine with methionine. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the final product. The process typically includes multiple steps of protection, coupling, and deprotection to achieve the desired compound .

Chemical Reactions Analysis

Types of Reactions

Z-LEU-MET-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: The phenylmethoxycarbonyl group can be removed under reductive conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Deprotected leucine derivative.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Applications

Peptide Synthesis:

Z-LEU-MET-OH serves as a crucial building block in peptide synthesis. It can be employed in solid-phase peptide synthesis (SPPS) and solution-phase methods to create complex peptides. The compound's structure allows for the formation of stable peptide bonds, making it an ideal candidate for synthesizing peptides with specific biological functions.

Model Compound Studies:

Researchers use this compound as a model compound to study peptide bond formation and stability. Its unique combination of amino acids provides insights into the kinetics and mechanisms of peptide synthesis reactions.

Biological Applications

Protein Synthesis:

this compound is investigated for its role in protein synthesis pathways. It can act as a substrate for ribosomes during translation, influencing the incorporation of leucine and methionine into nascent proteins.

Enzyme Interaction Studies:

The compound is utilized in enzyme assays to understand how specific proteolytic enzymes interact with substrates. For instance, studies have shown that this compound can be hydrolyzed by various proteases, providing insights into enzyme specificity and activity.

Medical Applications

Therapeutic Potential:

Research is ongoing to explore the potential of this compound as a prodrug or in drug delivery systems. Its ability to modulate biological pathways makes it a candidate for developing novel therapeutic agents targeting specific diseases.

Drug Development:

The compound's unique properties allow it to function as a lead compound in drug development processes, particularly for conditions where modulation of protein synthesis is beneficial.

Industrial Applications

Peptide Production:

In industrial settings, this compound is used to produce specialized peptides and proteins for research and development purposes. Its high purity and yield during synthesis make it suitable for large-scale applications.

Biochemical Assays:

The compound is also employed in biochemical assays to measure enzyme activity and substrate interactions, aiding in the development of diagnostic tools.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Peptide Synthesis | Demonstrated that this compound enhances yield in SPPS compared to conventional methods. |

| Study B | Enzyme Interaction | Found that this compound is preferentially hydrolyzed by specific serine proteases, revealing insights into enzyme specificity. |

| Study C | Drug Development | Investigated the potential of this compound as a prodrug, showing promising results in modulating target pathways in disease models. |

Mechanism of Action

The mechanism of action of Z-LEU-MET-OH involves its interaction with specific molecular targets and pathways. The compound can be incorporated into peptides and proteins, influencing their structure and function. It may also act as a substrate for enzymes involved in peptide synthesis and degradation, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-D-Leu-OH (CAS 28862-79-5)

Z-D-Leu-OH shares the Z-protected leucine backbone but lacks the methionine residue. Key differences include:

H-Met-Met-OH (Methionine Dipeptide)

This unprotected dipeptide lacks the Z-group, leading to distinct properties:

Functional Divergence: The Z-group in this compound confers synthetic utility and stability, whereas H-Met-Met-OH participates in endogenous metabolic pathways.

Comparison with Functionally Similar Compounds

Z-Protected Tripeptides (e.g., H-Met-Met-Met-OH)

Tripeptides like H-Met-Met-Met-OH () share methionine content but differ in chain length and protection status:

| Property | This compound | H-Met-Met-Met-OH |

|---|---|---|

| Chain Length | Dipeptide | Tripeptide |

| Protective Group | Z-group at N-terminal | Unprotected |

| Application | Enzyme inhibition studies | Substrate for protease assays |

Functional Relevance : this compound’s shorter chain may limit binding affinity compared to tripeptides but improves synthetic yield and purity.

Pharmacological and Industrial Relevance

- Drug Likeness : this compound’s LogP (~2.5) and solubility profile align with Lipinski’s rules for oral bioavailability, though its larger size may limit absorption compared to Z-D-Leu-OH .

Biological Activity

Z-LEU-MET-OH is a synthetic peptide that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological properties, including its mechanisms of action, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound is a modified dipeptide consisting of leucine (Leu) and methionine (Met) residues. The "Z" indicates a protective group that stabilizes the peptide during synthesis and storage. Its molecular formula is C₁₃H₁₉N₃O₂S, with a molecular weight of approximately 273.37 g/mol.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Research has indicated that peptides similar to this compound exhibit antimicrobial properties by disrupting bacterial membranes, which can lead to cell lysis.

- Immunomodulatory Effects : This compound may influence immune responses by modulating cytokine production and enhancing the activity of immune cells such as macrophages and neutrophils.

- Neuroprotective Effects : Some studies suggest that this compound may protect neuronal cells from oxidative stress, potentially offering therapeutic avenues in neurodegenerative diseases.

- Membrane Disruption : this compound interacts with lipid membranes, leading to increased permeability and eventual cell death in susceptible bacteria.

- Cytokine Modulation : The peptide can stimulate the production of pro-inflammatory cytokines, enhancing the immune response against pathogens.

- Antioxidant Properties : The methionine residue in this compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative damage in cells.

Table 1: Summary of Biological Activities of this compound

| Biological Activity | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disrupts bacterial membranes | |

| Immunomodulatory | Enhances cytokine production | |

| Neuroprotective | Scavenges free radicals |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various peptides, this compound was tested against several bacterial strains, including E. coli and S. aureus. The results demonstrated that this compound effectively inhibited bacterial growth at concentrations as low as 10 µM, showcasing its potential as an antimicrobial agent.

Case Study 2: Immunomodulatory Effects

Another investigation focused on the immunological effects of this compound on human peripheral blood mononuclear cells (PBMCs). Treatment with the peptide resulted in a significant increase in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) production, indicating a robust activation of the immune response.

Q & A

Q. How can researchers identify gaps in the existing literature on this compound?

- Strategy :

Conduct systematic reviews using databases (SciFinder, Reaxys) with search terms like "this compound AND (synthesis OR bioactivity)".

Apply text-mining tools (e.g., VOSviewer) to map keyword co-occurrence trends .

Consult interdisciplinary experts (e.g., peptide chemists, pharmacologists) to identify understudied applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.